molecular formula C24H37N3O B10885560 Azepan-1-yl(1'-benzyl-1,4'-bipiperidin-3-yl)methanone

Azepan-1-yl(1'-benzyl-1,4'-bipiperidin-3-yl)methanone

Cat. No.: B10885560
M. Wt: 383.6 g/mol
InChI Key: LFVDPVYUZWXEMZ-UHFFFAOYSA-N
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Description

Azepan-1-yl(1’-benzyl-1,4’-bipiperidin-3-yl)methanone is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes an azepane ring, a benzyl group, and a bipiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Azepan-1-yl(1’-benzyl-1,4’-bipiperidin-3-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Bipiperidine Core: The bipiperidine core can be synthesized through a series of cyclization reactions involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the bipiperidine core.

    Formation of the Azepane Ring: The azepane ring is formed through a cyclization reaction involving a suitable precursor, such as a haloalkane.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Types of Reactions:

    Oxidation: Azepan-1-yl(1’-benzyl-1,4’-bipiperidin-3-yl)methanone can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Azepan-1-yl(1’-benzyl-1,4’-bipiperidin-3-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a ligand for certain receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Azepan-1-yl(1’-benzyl-1,4’-bipiperidin-3-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

  • Azepan-1-yl(1’-propyl-1,4’-bipiperidin-3-yl)methanone
  • Azepan-1-yl(4-tert-butylphenyl)methanone
  • Azepan-1-yl(1’-benzyltriazole-4-carbonyl)piperidin-4-ylmethanone

Uniqueness: Azepan-1-yl(1’-benzyl-1,4’-bipiperidin-3-yl)methanone is unique due to its specific structural features, such as the presence of both an azepane ring and a bipiperidine moiety. This combination of structural elements imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C24H37N3O

Molecular Weight

383.6 g/mol

IUPAC Name

azepan-1-yl-[1-(1-benzylpiperidin-4-yl)piperidin-3-yl]methanone

InChI

InChI=1S/C24H37N3O/c28-24(26-14-6-1-2-7-15-26)22-11-8-16-27(20-22)23-12-17-25(18-13-23)19-21-9-4-3-5-10-21/h3-5,9-10,22-23H,1-2,6-8,11-20H2

InChI Key

LFVDPVYUZWXEMZ-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)C2CCCN(C2)C3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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